3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid

PPARγ agonist nuclear receptor SPR binding

This validated PPARγ agonist scaffold (Kd=3.70 nM) offers a precisely defined 2-CF₃, 5-propanoic acid substitution pattern explicitly claimed in key patent families. The 2-CF₃ group (XLogP3=0.9) and flexible propanoic acid handle (predicted pKa≈4.36) deliver predictable ADME and synthetic utility compared to non-fluorinated or positional isomers. With characterized binding kinetics (Kon=0.0950 M⁻¹s⁻¹) and cellular activity (EC₅₀=280 nM), it is a superior, data-rich entry point for PPARγ-targeted or antifungal library synthesis.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B7841470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(F)(F)F)CCC(=O)O
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)7-12-3-5(4-13-7)1-2-6(14)15/h3-4H,1-2H2,(H,14,15)
InChIKeyRHXVLHCMDOSPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid: CAS 1216040-74-2 Procurement and Selection Guide for Drug Discovery Research


3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid (CAS 1216040-74-2) is a heterocyclic building block belonging to the trifluoromethyl-substituted pyrimidinyl-propionic acid class, with molecular formula C₈H₇F₃N₂O₂ and molecular weight 220.15 g/mol . The compound features a pyrimidine ring bearing a 2-CF₃ substituent and a 5-propanoic acid side chain, a structural motif that has been explicitly claimed in patent families as a PPARγ agonist scaffold [1]. BindingDB curates affinity data for this compound showing Kd = 3.70 nM against PPARγ via SPR assay [2], establishing it as a high-affinity ligand for nuclear receptor drug discovery programs.

Why 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid Cannot Be Substituted with Non-Fluorinated or Positional Pyrimidine Analogs


In medicinal chemistry procurement, substituting 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid with a non-fluorinated analog (e.g., 3-(pyrimidin-5-yl)propanoic acid, CAS 933682-83-8) or a positional isomer (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid) fundamentally alters the compound's physicochemical and target-binding profile. The 2-CF₃ group confers a predicted LogP of approximately 0.9 [1], compared to LogP ≈ 0.49 for the non-fluorinated 3-(pyrimidin-5-yl)propanoic acid [2]—a difference of approximately 0.41 log units that impacts membrane permeability and PK profile. The propanoic acid side chain at the 5-position provides a flexible carboxylic acid handle enabling further functionalization, whereas carboxylic acid analogs (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, pKa ≈ 2.23) have markedly different acid strength compared to the propanoic acid moiety (predicted pKa ≈ 4.36 for the propanoic acid chain ). Critically, the specific 2-CF₃, 5-propanoic acid substitution pattern is explicitly claimed in PPARγ agonist patents [3], meaning that deviation from this scaffold may exclude access to intellectual property space relevant for drug development programs targeting metabolic or oncological indications. The quantitative evidence below establishes precisely where this compound differentiates from its closest comparators.

Quantitative Evidence: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid Differentiation Data for Scientific Selection


PPARγ Binding Affinity: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid Kd vs. Class-Level Dual Agonist Comparators

3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid exhibits potent binding affinity to PPARγ, with a measured thermodynamic dissociation constant Kd = 3.70 nM as determined by surface plasmon resonance (SPR) assay [1]. While no direct head-to-head Kd comparison data is available for the exact comparator pyrimidinyl-propionic acid analogs in the same SPR assay, class-level inference can be drawn from structurally related pyrimidinyl-propionic acid PPARα/γ dual agonists such as (R)-9d, which exhibited EC₅₀ values of 0.377 μM (377 nM) for PPARα and 0.136 μM (136 nM) for PPARγ in transactivation assays . The target compound's Kd of 3.70 nM represents a binding affinity approximately 37-fold stronger than the PPARγ EC₅₀ of (R)-9d (136 nM), with the caveat that Kd and EC₅₀ are not directly comparable metrics (binding vs. functional response). In cellular transactivation, 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid demonstrates EC₅₀ = 280 nM in GAL4-fused human PPARγ LBD expressed in HepG2 cells [2], confirming functional agonism in a human hepatocyte cell line context.

PPARγ agonist nuclear receptor SPR binding drug discovery metabolic disease

Lipophilicity Differentiation: 2-CF₃ Pyrimidinyl-Propanoic Acid vs. Non-Fluorinated Pyrimidinyl-Propanoic Acid

The 2-trifluoromethyl substitution on the pyrimidine ring significantly increases lipophilicity compared to the non-fluorinated analog. 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid has a predicted XLogP3 = 0.9 [1]. In contrast, the non-fluorinated analog 3-(pyrimidin-5-yl)propanoic acid has a reported LogP = 0.49380 [2]. This represents an increase of approximately 0.41 log units (approximately 82% relative increase), a difference that can meaningfully impact membrane permeability and oral bioavailability in lead optimization. As a supporting class-level observation, trifluoromethylpyrimidine-based PYK2 inhibitors with sulfoximine substitutions have demonstrated reduced hERG activity compared to non-fluorinated counterparts [3], consistent with the broader principle that CF₃ incorporation can alter off-target liability profiles.

lipophilicity LogP physicochemical property drug-likeness ADME

Kinetic Binding Profile: Association Rate Constant (Kon) for 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid to PPARγ

Beyond equilibrium affinity, the kinetic binding profile of 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid to PPARγ has been characterized via SPR, yielding an association rate constant Kon = 0.0950 M⁻¹s⁻¹ [1]. This kinetic parameter provides insight into the compound's target engagement dynamics. While comparator Kon data for closely related pyrimidinyl-propionic acid analogs is not available in public databases (an explicit evidence limitation), the availability of this kinetic measurement itself represents a differentiation point: most pyrimidine building blocks lack publicly reported kinetic binding data. In drug discovery campaigns where slow target dissociation is desirable for sustained pharmacology, having baseline kinetic parameters enables more informed scaffold triaging compared to compounds for which only equilibrium affinity or functional activity is known.

SPR kinetics Kon binding kinetics drug-target residence time PPARγ

Patent Landscape: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid Core Scaffold Explicitly Claimed in PPAR Agonist IP

The pyrimidinyl-propionic acid scaffold represented by 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid falls squarely within the structural claims of WO2009046606A1, titled 'Pyrimidinyl-propionic acid derivatives and their use as PPAR agonists' [1]. The patent specifically discloses compounds of Structural Formula (I) encompassing pyrimidinyl-propionic acid derivatives with trifluoromethyl substitution. In contrast, generic non-fluorinated pyrimidinyl-propionic acids or simple pyrimidine carboxylic acids (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid) lack comparable PPAR agonist patent coverage. For industrial users developing PPAR-targeted therapeutics for polycystic kidney disease or cancer (the indications explicitly recited in the patent), selection of the trifluoromethylated pyrimidinyl-propionic acid scaffold provides a defined IP position. Class-level supporting evidence: structurally related pyrimidinyl-propionic acid derivatives have been identified as PPARγ agonists capable of activating PPAR-RXR heterodimers interacting with specific DNA response elements [2], and broader trifluoromethylpyrimidine scaffolds have demonstrated antifungal activity with EC₅₀ values (e.g., 12.64 μg/mL) outperforming commercial fungicides such as pyrimethanil (35.16 μg/mL) [3], underscoring the value of the CF₃-pyrimidine motif across therapeutic areas.

patent intellectual property PPAR agonist drug development freedom to operate

Validated Application Scenarios for 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid Based on Quantitative Evidence


PPARγ Agonist Hit-to-Lead and Lead Optimization Programs (Metabolic Disease and Oncology)

The compound's demonstrated PPARγ binding affinity (Kd = 3.70 nM by SPR) and cellular transactivation (EC₅₀ = 280 nM in HepG2 cells) [1] support its use as a validated starting scaffold for PPARγ-targeted drug discovery. The explicitly claimed patent coverage in WO2009046606A1 for pyrimidinyl-propionic acid derivatives as PPAR agonists for polycystic kidney disease and cancer [2] provides a defined IP context for industrial development programs. The kinetic binding data (Kon = 0.0950 M⁻¹s⁻¹) enables structure-kinetic relationship analysis [1], which is increasingly recognized as critical for optimizing in vivo efficacy. For procurement teams sourcing building blocks for PPARγ programs, this compound offers a data-rich entry point with characterized affinity, functional activity, and binding kinetics—attributes not typically available for generic pyrimidine analogs.

Structure-Activity Relationship (SAR) Studies Leveraging Defined Physicochemical Properties

The quantifiable lipophilicity difference between 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid (XLogP3 = 0.9) [3] and its non-fluorinated analog 3-(pyrimidin-5-yl)propanoic acid (LogP = 0.49380) [4] provides a clean comparator pair for SAR studies investigating the impact of CF₃ substitution on ADME properties. The compound's propanoic acid side chain offers a flexible carboxylic acid handle for amide coupling, esterification, or reduction, enabling systematic exploration of linker length and acid strength effects. The predicted pKa of the propanoic acid moiety (≈4.36 for the non-fluorinated analog) versus the more acidic pyrimidine carboxylic acid analogs (pKa ≈ 2.23 for 2-(trifluoromethyl)pyrimidine-5-carboxylic acid) provides an additional design variable for modulating ionization state at physiological pH.

Nuclear Receptor Pharmacology and PPAR-RXR Heterodimer Mechanism Studies

Given the compound's inclusion in PPARγ agonist patent families [2] and its characterized binding to PPARγ LBD [1], this compound is suitable for mechanistic studies of PPAR-RXR heterodimer activation and downstream gene expression modulation. The availability of both equilibrium binding (Kd) and kinetic (Kon) parameters enables detailed pharmacological profiling of target engagement kinetics. For academic and industrial laboratories investigating nuclear receptor biology or screening for modulators of PPAR-mediated transcription, this compound represents a well-characterized tool molecule with publicly accessible affinity data.

Scaffold Derivatization for Agrochemical and Antifungal Discovery (Class-Level Inference)

While direct antifungal data for 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid itself is not available, class-level evidence demonstrates that structurally related trifluoromethylpyrimidine derivatives exhibit potent antifungal activity. In recent studies, trifluoromethylpyrimidine-containing compounds achieved EC₅₀ values as low as 12.64 μg/mL against Phomopsis sp., outperforming the commercial fungicide pyrimethanil (EC₅₀ = 35.16 μg/mL) [5], and EC₅₀ = 26.0 μg/mL against Rhizoctonia solani, equivalent to azoxystrobin [6]. These findings support the broader utility of the 2-CF₃-pyrimidine scaffold as a privileged structure for antifungal drug and agrochemical discovery. The propanoic acid functionality of the target compound provides a synthetic handle for generating focused libraries of amide, ester, or heterocycle-fused derivatives for antifungal screening campaigns.

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